molecular formula C10H11ClO2 B8629368 1-(Benzyloxy)-3-chloropropan-2-one

1-(Benzyloxy)-3-chloropropan-2-one

Cat. No.: B8629368
M. Wt: 198.64 g/mol
InChI Key: GFJAPTGKACTACX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloropropan-2-one (CAS: Not explicitly provided in evidence; structurally inferred from analogs in ) is a chlorinated ketone derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1 and a chlorine atom at position 3 on a propane backbone. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its reactive ketone and halogen functionalities. Its benzyloxy group may act as a protective moiety in multi-step syntheses .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-chloro-3-phenylmethoxypropan-2-one

InChI

InChI=1S/C10H11ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

GFJAPTGKACTACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-3-chloropropan-2-one can be synthesized through several methods. One common route involves the reaction of 3-benzyloxy-1,2-propanediol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

  • Dissolve 3-benzyloxy-1,2-propanediol in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for several hours.
  • Quench the reaction by adding water and extract the product using an organic solvent.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-benzyloxy-2-propanol or other substituted derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of 1-benzyloxy-2-propanol or other reduced derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloropropan-2-one depends on its specific application and the reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the benzyloxy group undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

1-(Benzyloxy)-3-chloropropane (CAS: 26420-79-1)

  • Structural Differences : Lacks the ketone group at position 2, making it a simple chlorinated ether rather than a ketone derivative.
  • Reactivity : The absence of a ketone limits its utility in nucleophilic addition or condensation reactions compared to 1-(Benzyloxy)-3-chloropropan-2-one.
  • Applications : Primarily used as an alkylating agent or solvent due to its ether functionality .

1-Bromo-3-chloropropan-2-one (CAS: 53535-68-5)

  • Structural Differences : Replaces the benzyloxy group with a bromine atom at position 1.
  • Reactivity : Bromine’s higher electronegativity and larger atomic radius enhance its susceptibility to nucleophilic substitution (e.g., SN2 reactions) compared to the benzyloxy-protected analog.
  • Safety : Classified as hazardous, requiring strict handling protocols (e.g., immediate medical consultation upon exposure) .

1-(Benzyloxy)-4-chlorobutane (CAS: 50873-93-3)

  • Structural Differences : Extends the carbon chain to four atoms (butane backbone) with chlorine at position 4.
  • Physical Properties : Longer chain increases molecular weight (288.24 g/mol vs. ~184.6 g/mol for the target compound) and likely elevates boiling point.
  • Applications: Used in polymer chemistry or as a surfactant precursor due to its non-polar alkyl chain .

1-(2-Chlorophenyl)propan-1-one (CAS: 6323-18-8)

  • Structural Differences : Substitutes the benzyloxy group with a 2-chlorophenyl ring directly attached to the ketone.
  • Electronic Effects : The electron-withdrawing chlorine on the aromatic ring enhances the ketone’s electrophilicity, making it more reactive in Friedel-Crafts or Grignard reactions compared to the benzyloxy analog.
  • Applications : Found in pharmaceutical intermediates, such as bupropion derivatives for chronic pain treatment .

Comparative Data Table

Compound Name CAS Number Functional Groups Molecular Weight (g/mol) Key Applications
This compound Inferred Benzyloxy, Chloro, Ketone ~184.6 (estimated) Organic synthesis, agrochemicals
1-(Benzyloxy)-3-chloropropane 26420-79-1 Benzyloxy, Chloro 184.6 Alkylation, solvents
1-Bromo-3-chloropropan-2-one 53535-68-5 Bromo, Chloro, Ketone 201.4 Reactive intermediate, pharmaceuticals
1-(Benzyloxy)-4-chlorobutane 50873-93-3 Benzyloxy, Chloro 288.24 Polymer chemistry, surfactants
1-(2-Chlorophenyl)propan-1-one 6323-18-8 Chlorophenyl, Ketone 182.6 Pharmaceuticals (e.g., bupropion analogs)

Key Research Findings

  • Reactivity Trends: The ketone group in this compound enables participation in aldol condensations, unlike its non-ketone analogs .
  • Synthetic Utility: The benzyloxy group in the target compound can be selectively deprotected under hydrogenolysis conditions, offering versatility in multi-step syntheses .

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